3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]propanamide
Description
This compound features a 3,5-dimethyl-1,2-oxazole moiety linked via a propanamide chain to a cyclohexyl group substituted with a 2,4-dioxo-1,3-thiazolidine ring. The dimethyloxazole group is a common pharmacophore in medicinal chemistry, often contributing to aromatic interactions and metabolic stability . The cyclohexyl group may enhance lipophilicity, influencing membrane permeability and target engagement.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-10-12(11(2)24-19-10)7-8-15(21)18-13-5-3-4-6-14(13)20-16(22)9-25-17(20)23/h13-14H,3-9H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPLXOOYOPPMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CCCCC2N3C(=O)CSC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]propanamide is a synthetic derivative featuring an oxazole and thiazolidinone moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two significant components:
- Oxazole Ring : Known for its role in various biological activities including antimicrobial and anti-inflammatory effects.
- Thiazolidinone Moiety : Often associated with insulin-sensitizing properties and potential anti-diabetic effects.
Antioxidant Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant antioxidant properties. The antioxidant potential is often evaluated through assays such as DPPH and ABTS radical scavenging tests. For instance, derivatives of thiazolidine-4-one have shown enhanced radical scavenging abilities compared to their parent compounds .
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Parent Compound | 4.15 ± 0.22 | Not reported |
| Thiazolidine Derivative | 94.42 ± 0.43 | 50% (approx.) |
Anti-inflammatory Properties
The thiazolidinone derivatives have been noted for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Antimicrobial Activity
Compounds with oxazole rings have shown promising antimicrobial activity against a range of pathogens. The presence of the oxazole group enhances the electron-accepting properties of the molecule, which could contribute to its efficacy against bacterial strains .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may help in reducing oxidative stress.
- Modulation of Cytokine Production : The anti-inflammatory effects are likely mediated by the downregulation of pro-inflammatory cytokines.
Case Studies
- Case Study on Antioxidant Activity : A study evaluated various thiazolidine derivatives for their antioxidant capabilities using the DPPH assay. The most active derivative showed a scavenging ability significantly higher than ibuprofen, indicating potential as a therapeutic agent in oxidative stress-related conditions .
- Anti-inflammatory Evaluation : In a model of induced inflammation, compounds similar to the thiazolidinone portion of our target compound were shown to reduce swelling and cytokine levels significantly compared to controls .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps starting from readily available starting materials. Key steps include:
- Formation of the oxazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Synthesis of the thiazolidinone component : This may involve condensation reactions between suitable carbonyl compounds and thioketones.
- Final coupling to form the propanamide structure : This step often utilizes amide bond formation techniques.
The characterization of the synthesized compound is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines. For instance:
- In vitro studies have demonstrated that it induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- The mechanism of action may involve targeting specific molecular pathways related to cell proliferation and survival.
Antimicrobial Activity
The compound also displays antimicrobial properties. Studies suggest that it interacts with microbial targets, potentially inhibiting cell wall synthesis or disrupting cellular processes .
| Compound | Activity Type | Mechanism |
|---|---|---|
| 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]propanamide | Antimicrobial | Inhibits bacterial cell wall synthesis |
| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human cancer cell lines such as HCT116 and MCF7. The results indicated that it exhibited significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 μg/mL, highlighting its potential as a therapeutic agent for cancer treatment .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was shown to be particularly effective against Gram-positive strains like Bacillus cereus, indicating its potential use in developing new antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Features of Compared Compounds
Role of the 3,5-Dimethyloxazole Moiety
The 3,5-dimethyloxazole group is a recurring motif in enzyme inhibitors. In the (6S)-compound from , this group contributes to binding with histone acetyltransferases, suggesting its role in aromatic stacking or hydrophobic interactions . Similarly, BK64664 () retains this moiety but pairs it with a pyrimidinyloxy-cyclohexyl group, indicating that substituent variations modulate target specificity or pharmacokinetics. The dimethyl groups likely enhance metabolic stability by shielding the oxazole ring from oxidative degradation.
Impact of the Thiazolidinedione (TZD) Group
The TZD moiety in the target compound diverges from classical TZD drugs (e.g., antidiabetic PPARγ agonists) due to its integration into a cyclohexyl ring. In , a TZD-containing PROTAC molecule uses this group as part of a linker for protein degradation, highlighting its versatility in drug design. In the target compound, the TZD may facilitate hydrogen bonding with enzymatic targets or influence solubility. Its placement on a cyclohexyl ring (vs. linear chains in other TZD drugs) could alter conformational flexibility and binding kinetics.
Propanamide Linker and Substituent Variations
In contrast, simpler propanamide derivatives like propanil () lack complex substituents, emphasizing that biological activity depends on both the core scaffold and substituents. For example, propanil’s dichlorophenyl group is critical for herbicidal activity, while the target compound’s cyclohexyl-TZD group suggests a more specialized therapeutic role.
Cyclohexyl vs. Piperidinone/Benzimidazole Cores
The cyclohexyl group in the target compound and BK64664 enhances lipophilicity compared to the piperidinone-benzimidazole core in the (6S)-compound (). This difference may influence tissue distribution: the cyclohexyl group could favor blood-brain barrier penetration, whereas the piperidinone-benzimidazole structure may optimize kinase inhibition in cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
